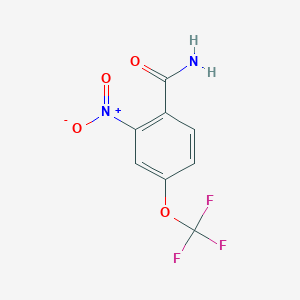

2-Nitro-4-(trifluoromethoxy)benzamide

Description

BenchChem offers high-quality 2-Nitro-4-(trifluoromethoxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-4-(trifluoromethoxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O4/c9-8(10,11)17-4-1-2-5(7(12)14)6(3-4)13(15)16/h1-3H,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNZURGLQYBZGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Metabolic Stability of Trifluoromethoxy Nitrobenzamides

Executive Summary

This technical guide analyzes the metabolic stability profile of trifluoromethoxy (

Chemical Biology & Structural Rationale[1][2]

The Trifluoromethoxy ( ) Advantage

The incorporation of the

-

Prevention of O-Dealkylation: Unlike the methoxy group, which is a primary "soft spot" for Cytochrome P450 (CYP)-mediated

-demethylation, the strong C–F bonds (Bond Dissociation Energy -

Super-Lipophilicity: The

group is significantly more lipophilic (Hansch -

Orthogonal Conformation: The

group adopts a conformation orthogonal to the aromatic ring due to electronic repulsion with ortho-substituents.[1] This unique 3D-shape can enhance binding selectivity but may also alter the accessibility of the nitro group to metabolic enzymes.

The Nitro ( ) Liability

The nitro group is often the pharmacophore "warhead" (e.g., in antitubercular prodrugs activated by the enzyme Ddn). However, in mammalian systems, it poses a metabolic risk:[2]

-

Type I Nitroreduction (Oxygen-Insensitive): Two-electron reduction to a nitroso intermediate, followed by reduction to hydroxylamine and amine. This is often catalyzed by cytosolic xanthine oxidase or aldehyde oxidase.

-

Type II Nitroreduction (Oxygen-Sensitive): One-electron reduction to a nitro anion radical. In the presence of oxygen, this radical is re-oxidized to the parent nitro compound (futile cycling), generating superoxide anions.

Metabolic Pathways Visualization

The following diagram illustrates the divergent metabolic fates of the trifluoromethoxy nitrobenzamide scaffold.

Caption: Divergent metabolic pathways. The -OCF3 group blocks oxidative dealkylation (top), while the nitro group remains susceptible to reductive metabolism (bottom), potentially leading to reactive hydroxylamines.

Experimental Protocols

To accurately assess the stability of these compounds, researchers must distinguish between oxidative clearance (microsomes) and reductive clearance (cytosol/anaerobic conditions).

Protocol A: Aerobic Microsomal Stability (Oxidative Focus)

Validates the stability of the

-

Preparation:

-

Test Compound: 1 µM in phosphate buffer (100 mM, pH 7.4).

-

Microsomes: Human/Mouse Liver Microsomes (HLM/MLM) at 0.5 mg protein/mL.

-

Solvent Control: DMSO final concentration < 0.1%.

-

-

Incubation:

-

Pre-incubate microsomes and compound for 5 min at 37°C.

-

Start Reaction: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

).

-

-

Sampling:

-

Time points: 0, 5, 15, 30, 45, 60 min.

-

Quench: Add ice-cold Acetonitrile (containing internal standard) in a 3:1 ratio.

-

-

Analysis:

-

Centrifuge (4000 rpm, 20 min, 4°C).

-

Analyze supernatant via LC-MS/MS (MRM mode).

-

Success Criteria:

min indicates oxidative stability.

-

Protocol B: Anaerobic Nitro-Reduction Assay (Reductive Focus)

Critical for nitrobenzamides to assess the "nitro liability".

-

System Deoxygenation:

-

Purge all buffers and microsomal solutions with Nitrogen (

) or Argon gas for 15 minutes prior to use. -

Perform incubation in a sealed anaerobic chamber or using sealed vials purged with

.

-

-

Cofactors:

-

Use NADH (1 mM) in addition to NADPH, as some nitroreductases (e.g., DT-diaphorase) are NADH-dependent.

-

-

Incubation:

-

Add Test Compound (10 µM) to deoxygenated microsomes + cytosol (S9 fraction is preferred to capture cytosolic reductases).

-

Incubate at 37°C for 60 min.

-

-

Detection:

-

Monitor for the appearance of the amine metabolite (

Da relative to parent) or hydroxylamine ( -

Note: Nitro reduction is often suppressed in standard aerobic assays due to the "futile cycling" effect where oxygen re-oxidizes the nitro radical.

-

Data Interpretation & SAR Strategy

The following table summarizes the expected metabolic shifts when modifying the nitrobenzamide core.

| Structural Modification | Effect on LogP | Metabolic Consequence | Strategic Recommendation |

| Increase (+1.1) | Blocks O-demethylation; Increases CYP affinity. | Highly Recommended to stop rapid clearance, but monitor solubility. | |

| Neutral | Susceptible to nitroreductase; Potential mutagenicity. | Essential for TB activity (DprE1); Liability for general indications.[3] | |

| Decrease | Eliminates reductive liability; Increases oxidative stability. | Use if nitro group is not mechanistically essential (e.g., non-TB targets). | |

| Ortho-Substitution | Variable | Twists amide bond; Sterically hinders hydrolysis. | Add ortho-F or ortho-Me to protect the benzamide linker from amidases. |

Workflow for Lead Optimization

Caption: Decision tree for optimizing trifluoromethoxy nitrobenzamides based on therapeutic target (Infectious vs. Non-infectious).

References

-

BenchChem. (2025).[4] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Retrieved from

-

Journal of Medicinal Chemistry. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from

-

Molecules. (2017).[1][5] Trifluoromethoxy-containing pharmaceutical drugs. ResearchGate. Retrieved from

-

ACS Medicinal Chemistry Letters. (2017). Addressing the Metabolic Stability of Antituberculars Through Machine Learning. PubMed.[6][3] Retrieved from

-

Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Addressing the Metabolic Stability of Antituberculars through Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for amidation of 2-nitro-4-(trifluoromethoxy)benzoyl chloride

Application Note: High-Fidelity Amidation Protocol for 2-Nitro-4-(trifluoromethoxy)benzoyl Chloride

Executive Summary

This guide details the optimized protocol for the amidation of 2-nitro-4-(trifluoromethoxy)benzoyl chloride , a highly electrophilic scaffold used frequently in the synthesis of antitubercular agents (e.g., pretomanid analogs) and kinase inhibitors.[1] Due to the synergistic electron-withdrawing effects of the ortho-nitro and para-trifluoromethoxy groups, this substrate exhibits heightened reactivity compared to standard benzoyl chlorides.[1] This protocol addresses the specific challenges of hydrolysis control, exotherm management, and purification to ensure high yields (>90%) and reproducibility.

Chemical Logic & Mechanistic Insight

Substrate Analysis:

-

Electrophilicity: The carbonyl carbon is severely electron-deficient.[1] The ortho-nitro group (

) exerts a strong inductive ( -

Sterics: The ortho-nitro group introduces steric bulk, potentially twisting the carbonyl group out of planarity with the benzene ring. However, the electronic activation typically overrides this steric hindrance, making the chloride highly susceptible to nucleophilic attack—including unwanted hydrolysis by atmospheric moisture.

-

Implication: Reactions must be conducted under strictly anhydrous conditions at controlled temperatures (

) to favor amidation over hydrolysis.

Safety & Handling (Critical)

-

Corrosivity: 2-Nitro-4-(trifluoromethoxy)benzoyl chloride is a lachrymator and causes severe skin burns.[1] All manipulations must occur in a fume hood.

-

Hydrolysis Risk: Upon contact with water, it releases hydrochloric acid (HCl) and the parent benzoic acid.

-

Fluorine Safety: While the

group is generally stable, thermal decomposition (>150°C) can release hydrogen fluoride (HF).[1] Avoid excessive heating.[1][2]

Materials & Equipment

Reagents:

-

Substrate: 2-Nitro-4-(trifluoromethoxy)benzoyl chloride (Commercial or in situ generated).[1]

-

Amine: Primary or secondary amine (1.0 - 1.1 equiv).[1]

-

Base:

-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 - 1.5 equiv).[1] -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), Anhydrous.

Equipment:

-

Flame-dried round-bottom flask (RBF) with septum.

-

Nitrogen/Argon balloon or manifold.

-

Syringes/Cannulas for anhydrous transfer.[1]

-

Ice-water bath.[1]

Reaction Workflow

The following diagram outlines the logical flow of the experiment, from setup to isolation.

Figure 1: Operational workflow for the amidation process ensuring anhydrous integrity during the critical addition phase.

Detailed Experimental Protocol

Method A: Using Commercial Acid Chloride

Best for: Rapid synthesis when the acid chloride is available and high purity is required.

-

Preparation of Amine Solution:

-

To a flame-dried 50 mL RBF equipped with a magnetic stir bar, add the Amine (1.0 mmol, 1.0 equiv) and DCM (5 mL, 0.2 M).

-

Add DIPEA (1.2 mmol, 1.2 equiv).

-

Cool the mixture to 0°C using an ice bath. Flush with Nitrogen (

).[1]

-

-

Acid Chloride Addition:

-

Dissolve 2-nitro-4-(trifluoromethoxy)benzoyl chloride (1.05 mmol, 1.05 equiv) in minimal anhydrous DCM (2 mL).

-

Critical Step: Add the acid chloride solution dropwise to the amine solution over 5–10 minutes.

-

Reasoning: The reaction is exothermic. Rapid addition can cause localized heating, leading to side reactions or solvent boiling.

-

-

Reaction Monitoring:

-

Workup:

-

Quench with saturated aqueous

(10 mL). Stir vigorously for 10 minutes to hydrolyze any unreacted acid chloride. -

Separate phases.[1] Extract the aqueous layer with DCM (

). -

Wash Sequence:

-

Dry organic layer over anhydrous

, filter, and concentrate in vacuo.

-

Method B: In-Situ Generation (From Benzoic Acid)

Best for: When the acid chloride is unstable or expensive.[1] Starts from 2-nitro-4-(trifluoromethoxy)benzoic acid (CAS 320-94-5).[1][3]

-

Activation:

-

Suspend 2-nitro-4-(trifluoromethoxy)benzoic acid (1.0 mmol) in anhydrous DCM (5 mL).

-

Add Oxalyl Chloride (1.2 mmol, 1.2 equiv) dropwise at RT.

-

Add DMF (1-2 drops) as a catalyst.[1] Caution: Gas evolution (CO, CO2, HCl).

-

Stir for 1–2 hours until the solution becomes clear (indicating acid chloride formation).

-

Concentrate in vacuo to remove excess oxalyl chloride (optional but recommended to avoid reacting it with the amine). Redissolve in DCM.

-

-

Coupling:

-

Proceed to Step 1 (Preparation of Amine Solution) in Method A, using this freshly prepared solution.

-

Mechanistic Visualization

The following diagram illustrates the nucleophilic acyl substitution mechanism, highlighting the role of the base.

Figure 2: Mechanism of Schotten-Baumann type amidation. The base neutralizes the HCl byproduct, driving the equilibrium forward.

Data & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure glassware is flame-dried; use fresh anhydrous DCM. |

| Impurity: Acid | Incomplete coupling or hydrolysis | Wash organic layer thoroughly with sat. |

| Impurity: Amine | Excess amine used | Wash organic layer with 1M HCl (if product is not acid-sensitive).[1] |

| Dark Color | Oxidation of aniline (if used) | Perform reaction under inert atmosphere ( |

Quantitative Expectations:

-

Typical Yield: 85–95%

-

Purity (Crude): >90% (often requires no chromatography if acid/base washes are done correctly).

References

-

PubChem. (n.d.).[1][2] 2-Nitro-4-(trifluoromethyl)benzoic acid (CAS 320-94-5).[1][3][4][5][6] National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link]

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7] Tetrahedron, 61(46), 10827-10852.[1] (General reference for amide coupling mechanisms).

Sources

- 1. prepchem.com [prepchem.com]

- 2. 4-(Trifluoromethoxy)benzoyl Chloride | 36823-88-8 | TCI AMERICA [tcichemicals.com]

- 3. 2-Nitro-4-(trifluoromethyl)benzoic acid | C8H4F3NO4 | CID 642096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Nitro-4-(trifluoromethyl)benzoic acid, 98% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 2-Nitro-4-(trifluoromethyl)benzoic acid - 2-Nitro-α,α [sigmaaldrich.com]

- 6. CAS#:81108-81-8 | 2-NITRO-4-TRIFLUOROMETHYL-BENZOYL CHLORIDE | Chemsrc [chemsrc.com]

- 7. Amide Synthesis [fishersci.co.uk]

Application Note: Controlled Acid-Catalyzed Hydrolysis of 2-Nitro-4-(trifluoromethoxy)benzonitrile to 2-Nitro-4-(trifluoromethoxy)benzamide

Abstract

This application note provides a detailed, robust protocol for the selective hydrolysis of 2-nitro-4-(trifluoromethoxy)benzonitrile to its corresponding primary amide, 2-nitro-4-(trifluoromethoxy)benzamide. Primary aromatic amides are crucial intermediates in medicinal chemistry and materials science. The challenge in this synthesis lies in achieving partial hydrolysis to the amide without significant over-hydrolysis to the carboxylic acid. This is particularly pertinent for substrates like the title compound, which is highly activated by strong electron-withdrawing nitro (-NO2) and trifluoromethoxy (-OCF3) groups. This document outlines a reliable method using a concentrated sulfuric acid medium, with precise control of reaction time and temperature to maximize the yield and purity of the desired amide. It includes a mechanistic rationale, a step-by-step experimental protocol, characterization data, and a troubleshooting guide to ensure reproducibility.

Scientific Principle and Mechanistic Rationale

The conversion of a nitrile to an amide is a classic hydrolysis reaction that can be catalyzed by either acid or base.[1][2][3] For substrates bearing strong electron-withdrawing groups (EWGs), acid catalysis is often preferred as it enhances the electrophilicity of the nitrile carbon, facilitating nucleophilic attack by water.

The mechanism for the acid-catalyzed hydrolysis proceeds in several key steps[2][4][5]:

-

Protonation: The nitrogen atom of the nitrile is protonated by the strong acid (e.g., H₂SO₄), which significantly increases the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the protonated nitrile.

-

Deprotonation & Tautomerization: A proton transfer from the oxygen to the nitrogen atom occurs, leading to a protonated amide, which then deprotonates to yield the stable amide intermediate.

The reaction can proceed further, with the amide being hydrolyzed to a carboxylic acid and an ammonium salt under harsh conditions.[6][7] The key to isolating the amide is to employ conditions that favor the first hydrolysis step while disfavoring the second. The strong EWGs on the aromatic ring of 2-nitro-4-(trifluoromethoxy)benzonitrile make the nitrile carbon highly susceptible to nucleophilic attack, but they also stabilize the resulting amide, making its subsequent hydrolysis more difficult compared to nitriles with electron-donating groups.[8] A patent for a related process specifically mentions the use of concentrated sulfuric acid to achieve high purity and yield of 2-nitro-4-(trifluoromethyl)benzamide from the corresponding nitrile, highlighting the suitability of this approach.[9]

Experimental Protocol

This protocol is designed for a 1.0 g scale synthesis of 2-nitro-4-(trifluoromethoxy)benzamide.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Part No. | Quantity |

| 2-Nitro-4-(trifluoromethoxy)benzonitrile | ≥98% | Sigma-Aldrich | (e.g., similar to 329835) | 1.0 g |

| Sulfuric Acid (H₂SO₄) | 95-98% | Fisher Scientific | (e.g., A300-500) | 5.0 mL |

| Deionized Water | High Purity | In-house | - | ~200 mL |

| Dichloromethane (DCM) | ACS Grade | VWR | (e.g., BDH2338) | ~100 mL |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | MilliporeSigma | (e.g., S6014) | As needed |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - | - | As needed |

| Round-bottom flask | 50 mL | - | - | 1 |

| Magnetic stirrer and stir bar | - | - | - | 1 |

| Ice bath | - | - | - | 1 |

| Thermometer | - | - | - | 1 |

| Separatory funnel | 250 mL | - | - | 1 |

| Buchner funnel and filter paper | - | - | - | 1 |

| Rotary evaporator | - | - | - | 1 |

Step-by-Step Procedure

-

Reaction Setup: Place 1.0 g of 2-nitro-4-(trifluoromethoxy)benzonitrile into a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Acid Addition: In a fume hood, cool the flask in an ice bath. Slowly and carefully add 5.0 mL of concentrated sulfuric acid to the nitrile with gentle stirring. The addition should be dropwise to control the initial exotherm.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the resulting solution at room temperature (20-25°C) for 3-4 hours.

-

In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The product amide will have a lower Rf value than the starting nitrile. The reaction is complete when the starting material spot is no longer visible.

-

-

Quenching: After the reaction is complete, carefully and slowly pour the reaction mixture onto approximately 50 g of crushed ice in a 250 mL beaker with vigorous stirring. This will cause the product to precipitate as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water (3 x 20 mL) until the filtrate is neutral (test with pH paper).

-

Workup (Optional, if impurities are present): If the crude product is not pure, it can be further purified. Dissolve the crude solid in dichloromethane (approx. 50 mL). Transfer the solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove any residual acid, followed by a wash with brine (1 x 20 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the final product.

-

Final Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

Characterization and Expected Results

| Parameter | Expected Value |

| Product | 2-Nitro-4-(trifluoromethoxy)benzamide |

| CAS Number | [Specific CAS not found, similar to 22227-55-0 for the trifluoromethyl analog] |

| Molecular Formula | C₈H₅F₃N₂O₄ |

| Molecular Weight | 250.13 g/mol |

| Appearance | Off-white to pale yellow solid |

| Expected Yield | 85-95% |

| Purity (by HPLC) | >98% |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.2-8.5 (br s, 2H, -CONH₂), 8.15 (d, 1H), 7.95 (s, 1H), 7.80 (d, 1H). |

| IR (ATR, cm⁻¹) | ~3400, 3200 (N-H stretch), ~1670 (C=O stretch), ~1530, 1350 (N-O stretch), ~1250, 1170 (C-F stretch). |

Workflow Visualization

The following diagram illustrates the complete experimental workflow from starting material to the purified final product.

Caption: Experimental workflow for the synthesis of 2-nitro-4-(trifluoromethoxy)benzamide.

Troubleshooting Guide

| Issue | Probable Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time and monitor carefully by TLC. Ensure the sulfuric acid is of high concentration. |

| Product lost during workup. | Ensure the quench is performed on a sufficient amount of ice to keep the temperature low, maximizing precipitation. Be careful during transfers. | |

| Product is the Carboxylic Acid | Reaction time was too long or temperature was too high. | Reduce the reaction time or perform the reaction at a lower temperature (e.g., 0-10°C) and monitor closely. |

| Starting Material Remains | Insufficient acid or reaction time. | Ensure the correct stoichiometry of acid is used. Increase reaction time as needed. |

| Product is Oily or Gummy | Presence of impurities or residual solvent. | Perform the optional DCM/bicarbonate wash. Ensure the product is thoroughly dried under high vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) may be necessary. |

Safety Precautions

-

Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. It is also a strong dehydrating agent. Always handle inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Add acid slowly to other substances to control exothermic reactions.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle only in a well-ventilated fume hood.

-

General: Standard laboratory safety practices should be followed at all times.

References

-

JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. JoVE Core Organic Chemistry. [Link]

-

LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

-

Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

-

MDPI. (2019). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Molecules, 24(21), 3838. [Link]

-

LibreTexts. (2023). The Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

-

Arkivoc. (2008). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

-

LibreTexts. (2019). 20.9: Nitriles. Chemistry LibreTexts. [Link]

- Google Patents. (2018).

-

Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]

-

Chemistry Steps. (n.d.). Converting Nitriles to Amides. [Link]

-

Faza, O. N., & Kumar, S. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 70(5), 1926–1929. [Link]

-

Chemguide. (n.d.). Hydrolysing Nitriles. [Link]

-

Hyland, C. J., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (15), 223–226. [Link]

-

Kayan, A., & Okten, S. (2009). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. Zeitschrift für Naturforschung A, 64(11), 776-780. [Link]

Sources

- 1. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. znaturforsch.com [znaturforsch.com]

- 9. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]

Scalable synthesis of 2-nitro-4-(trifluoromethoxy)benzamide intermediates

An Application Guide for the Scalable Synthesis of 2-Nitro-4-(trifluoromethoxy)benzamide Intermediates

Authored by a Senior Application Scientist

Introduction

2-Nitro-4-(trifluoromethoxy)benzamide and its precursor, 2-nitro-4-(trifluoromethoxy)benzoic acid, are pivotal intermediates in the synthesis of high-value specialty chemicals. Their unique molecular architecture, featuring a trifluoromethoxy group, a nitro group, and a carboxamide or carboxylic acid moiety, makes them essential building blocks in the pharmaceutical and agrochemical industries.[1][2] The trifluoromethoxy group, in particular, can enhance a molecule's metabolic stability, bioavailability, and binding affinity, making it a highly desirable feature in modern drug design.[1]

The development of a robust, safe, and scalable synthetic route is paramount for the commercial viability of any chemical intermediate. This guide provides a detailed, in-depth exploration of a viable multi-step synthesis, focusing on the underlying chemical principles, process optimization for scale-up, and critical safety considerations. The protocols described herein are designed for researchers, chemists, and process development professionals, offering field-proven insights to navigate the complexities of this synthesis.

Overall Synthetic Strategy

The most logical and scalable pathway to the target benzamide intermediate begins with the readily available starting material, trifluoromethoxybenzene. The synthesis involves a sequence of electrophilic aromatic substitution, reduction, and functional group transformations. While other routes exist, this pathway is advantageous due to the accessibility of the initial starting material and the well-established nature of the individual reaction classes.

The proposed five-step synthesis is outlined below:

Caption: High-level workflow for the synthesis of 2-Nitro-4-(trifluoromethoxy)benzamide.

Part 1: Synthesis of 2-Nitro-4-(trifluoromethoxy)aniline Intermediates

This section details the first three steps of the synthesis, transforming trifluoromethoxybenzene into a key aniline intermediate.

Step 1: Regioselective Nitration of Trifluoromethoxybenzene

The initial step involves a classic electrophilic aromatic substitution to install a nitro group on the trifluoromethoxybenzene ring. The trifluoromethoxy (-OCF₃) group is a deactivating but ortho-, para-directing group.[3] Controlling the reaction conditions is critical to maximize the yield of the desired para-isomer, 4-nitrotrifluoromethoxybenzene, and to ensure safety.[4]

Causality Behind Experimental Choices:

-

Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is the standard and most cost-effective nitrating agent for industrial applications.[5][6] Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

-

Temperature Control: This reaction is highly exothermic.[4] Maintaining a low temperature (typically 0-10°C) is crucial. It minimizes the formation of the ortho-isomer due to steric hindrance and reduces the risk of dinitration and other side reactions.[3][4] For large-scale production, continuous flow nitration in microreactors is a superior strategy as it offers exceptional heat management and enhanced safety.[7][8]

Protocol 1: Batch Nitration

-

Setup: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, and a dropping funnel. Circulate a coolant through the jacket to maintain the desired temperature.

-

Acid Charge: Charge concentrated sulfuric acid (H₂SO₄, 3.0 eq.) into the reactor and cool to 0-5°C with stirring.

-

Reagent Addition: Slowly add trifluoromethoxybenzene (1.0 eq.) to the sulfuric acid, ensuring the temperature does not exceed 10°C.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 eq.) and concentrated sulfuric acid (1.0 eq.) and cool it separately. Add this mixture dropwise to the reactor over 1-2 hours, maintaining the internal temperature at 0-5°C.[6]

-

Reaction Monitoring: After the addition is complete, stir the mixture at 5-10°C for an additional 1-2 hours. Monitor the reaction progress by GC or HPLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. This must be done cautiously to manage the heat generated from the dilution of strong acids.[4]

-

Work-up: Separate the organic layer. Wash it sequentially with cold water, a 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting mixture of ortho- and para-isomers can be separated by fractional crystallization or column chromatography to isolate the desired 4-nitrotrifluoromethoxybenzene.[4]

Step 2: Dinitration of 4-Nitrotrifluoromethoxybenzene

The second nitration introduces a nitro group at the 2-position. In 4-nitrotrifluoromethoxybenzene, the -OCF₃ group directs ortho- to itself, and the -NO₂ group directs meta- to itself. Both functional groups cooperatively direct the incoming electrophile to the same position (position 2), simplifying the regiochemical outcome.

Protocol 2: Dinitration

-

Setup: Use a similar reactor setup as in Step 1, ensuring robust temperature control.

-

Acid Charge: Charge fuming sulfuric acid (oleum) into the reactor and cool to 10-15°C.

-

Substrate Addition: Slowly add the purified 4-nitrotrifluoromethoxybenzene (1.0 eq.) from Step 1.

-

Nitration: Add concentrated nitric acid (1.2 eq.) dropwise, maintaining the temperature below 25°C.

-

Reaction: After addition, slowly warm the reaction to 40-50°C and hold for 3-4 hours, monitoring by HPLC.

-

Work-up: Cool the reaction mixture and carefully quench it onto ice. Filter the resulting solid precipitate, wash thoroughly with water until the washings are neutral, and dry under vacuum to yield 2,4-dinitrotrifluoromethoxybenzene.

Step 3: Selective Reduction to 2-Nitro-4-(trifluoromethoxy)aniline

This step requires the selective reduction of one nitro group in the presence of another. The nitro group at the 4-position is typically more sterically accessible and can be selectively reduced under controlled conditions using specific reagents like sodium hydrosulfide or catalytic hydrogenation with a carefully chosen catalyst.

Protocol 3: Selective Reduction

-

Setup: Equip a multi-neck flask with a stirrer, condenser, and nitrogen inlet.

-

Reagents: Dissolve 2,4-dinitrotrifluoromethoxybenzene (1.0 eq.) in a suitable solvent like ethanol or methanol.

-

Reduction: Prepare a solution of a reducing agent (e.g., sodium hydrosulfide, NaSH, ~1.5 eq.) in water. Add this solution slowly to the substrate solution. An exothermic reaction may occur.

-

Reaction: Heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

-

Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the organic extracts, dry over sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield pure 2-nitro-4-(trifluoromethoxy)aniline.[9]

Part 2: Synthesis of 2-Nitro-4-(trifluoromethoxy)benzamide

This section covers the final functional group transformations to arrive at the target benzamide. The key is the conversion of the aniline from Part 1 into a benzonitrile, followed by its controlled hydrolysis.

Step 4: Sandmeyer Reaction to form 2-Nitro-4-(trifluoromethoxy)benzonitrile

The Sandmeyer reaction is a classic transformation that converts an aromatic amine into a variety of functional groups, including a nitrile, via a diazonium salt intermediate.

Protocol 4: Diazotization and Cyanation

-

Diazotization:

-

Suspend 2-nitro-4-(trifluoromethoxy)aniline (1.0 eq.) in an aqueous solution of hydrochloric or sulfuric acid (~3.0 eq.).

-

Cool the suspension to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, keeping the temperature strictly below 5°C. Stir for 30 minutes after addition.

-

-

Cyanation:

-

In a separate reactor, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq.) and sodium or potassium cyanide (~1.5 eq.) in water. Warm slightly to dissolve, then cool to 10-15°C.

-

Slowly add the cold diazonium salt solution from the first step to the cyanide solution. Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1 hour to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract with a suitable solvent (e.g., toluene or dichloromethane).

-

Wash the organic layer to remove inorganic salts, dry it, and concentrate it.

-

Purify the crude 2-nitro-4-(trifluoromethoxy)benzonitrile by vacuum distillation or recrystallization.

-

Step 5: Controlled Hydrolysis to 2-Nitro-4-(trifluoromethoxy)benzamide

The final step is the hydrolysis of the nitrile. Harsh conditions (strong acid or base with prolonged heating) will hydrolyze the nitrile all the way to the carboxylic acid.[10] To stop at the amide stage, milder, controlled conditions are necessary. Acid-catalyzed hydrolysis is often effective.

Protocol 5: Nitrile to Amide Hydrolysis

-

Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reaction: Add the 2-nitro-4-(trifluoromethoxy)benzonitrile (1.0 eq.) to concentrated sulfuric acid (~5.0 eq.) at room temperature.

-

Hydrolysis: Heat the mixture to 80-90°C for 2-3 hours. The progress should be monitored carefully by HPLC to maximize the formation of the amide and minimize the formation of the corresponding carboxylic acid.

-

Quenching and Isolation: Cool the reaction mixture and pour it carefully onto crushed ice. The solid product will precipitate.

-

Purification: Filter the solid, wash it extensively with cold water to remove all traces of acid, and then dry it under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed if higher purity is required.

Quantitative Data Summary

The following table provides representative data for the key transformations. Yields are highly dependent on reaction scale and optimization.

| Step | Transformation | Key Reagents | Typical Conditions | Expected Yield (%) |

| 1 | Trifluoromethoxybenzene -> 4-Nitro Isomer | HNO₃, H₂SO₄ | 0-10°C, 2-3h | 70-85% (para) |

| 2 | 4-Nitro Isomer -> 2,4-Dinitro Derivative | HNO₃, Fuming H₂SO₄ | 40-50°C, 3-4h | 85-95% |

| 3 | Dinitro Derivative -> 2-Nitro-4-amino Derivative | NaSH or Catalytic Hydrogenation | Reflux, 4-6h | 60-75% |

| 4 | Aniline -> Benzonitrile | 1. NaNO₂, H⁺2. CuCN | 0-5°C then 50°C | 70-85% |

| 5 | Benzonitrile -> Benzamide | Conc. H₂SO₄ | 80-90°C, 2-3h | 80-90% |

Process Scalability and Safety

Workflow for Nitration Safety and Scale-up

Nitration reactions are notoriously hazardous, and their scalability requires careful engineering controls. Continuous flow processing is highly recommended.[7]

Caption: Workflow for a scalable and safer continuous flow nitration process.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and acid-resistant gloves when handling corrosive reagents.[11][12]

-

Ventilation: All operations must be conducted in a well-ventilated fume hood.[13]

-

Exothermic Reactions: Be prepared for exothermic reactions, especially during nitration and quenching steps. Use ice baths and add reagents slowly.[4]

-

Trifluoromethoxy Compounds: These compounds can be hazardous. Always consult the specific Safety Data Sheet (SDS) before use. Handle in a way to avoid inhalation, ingestion, and skin contact.[11][14][15]

-

Cyanide: The Sandmeyer reaction uses highly toxic cyanide salts. This step must be performed with extreme caution, and a protocol for quenching and disposing of residual cyanide (e.g., with bleach or hydrogen peroxide) must be in place.

Analytical Methods

Consistent analytical monitoring is crucial for process control, optimization, and ensuring the quality of intermediates and the final product.

-

High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction progress and determining the purity of non-volatile intermediates and the final product.[16][17]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile starting materials and byproducts, and for confirming the identity of intermediates.[18][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation of the final product and key intermediates. ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., -NO₂, -C≡N, -C=O).

References

-

Wen, Z., Jiao, F., Yang, M., Zhao, S., Zhou, F., & Chen, G. (2017). Process Development and Scale-up of the Continuous Flow Nitration of Trifluoromethoxybenzene. Organic Process Research & Development, 21(11), 1783–1790.

-

BenchChem. (n.d.). Application Notes and Protocols: Nitration of Trifluoromethoxybenzene Derivatives. BenchChem Technical Support.

-

Synquest Labs. (n.d.). Safety Data Sheet: 4-(Trifluoromethoxy)phenol. Synquest Labs.

-

Chempedia. (n.d.). 2-Nitro-4-(trifluoromethyl)benzoic Acid: Your Key Building Block in Synthesis. Chempedia.

-

Fisher Scientific. (2025). Safety Data Sheet: (Trifluoromethoxy)benzene. Fisher Scientific.

-

Sigma-Aldrich. (2024). Safety Data Sheet. Sigma-Aldrich.

-

MySkinRecipes. (n.d.). 2-Nitro-4-(Trifluoromethoxy)Benzoic Acid. MySkinRecipes.

-

BenchChem. (n.d.). Technical Support Center: Safe Handling of Trifluoromethyl Compounds. BenchChem.

-

Google Patents. (n.d.). CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate. Google Patents.

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-(Trifluoromethoxy)benzonitrile. Thermo Fisher Scientific.

-

ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry.

-

ResearchGate. (n.d.). Nitration of trifluoromethyl benzene. ResearchGate.

-

ResearchGate. (2017). Intensification and kinetic study of trifluoromethylbenzen nitration with mixed acid in the microreactor. ResearchGate.

-

BenchChem. (n.d.). Technical Support Center: Regioselective Nitration of Trifluoromethoxybenzene. BenchChem.

-

Google Patents. (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline. Google Patents.

-

BenchChem. (n.d.). 2-Nitro-4-(trifluoromethoxy)benzoic acid. BenchChem.

-

Guidechem. (n.d.). What is 4-(Trifluoromethoxy)aniline and its Industrial Synthesis Process?. Guidechem.

-

PureSynth. (n.d.). 2-Nitro-4-(Trifluoromethoxy)Aniline 98.0%(GC). PureSynth.

-

Chem-Impex. (n.d.). 2-Nitro-4-(trifluoromethoxy)aniline. Chem-Impex.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Amino-4-fluorobenzoic Acid: A Versatile Intermediate for Specialty Chemicals. Chempedia.

-

BenchChem. (n.d.). Analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions. BenchChem.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Nitro-4-(Trifluoromethoxy)Benzoic Acid [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pure-synth.com [pure-synth.com]

- 10. 2-Nitro-4-(trifluoromethoxy)benzoic acid | 142494-70-0 | Benchchem [benchchem.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 18. nbinno.com [nbinno.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Section 1: Understanding the Trifluoromethoxy Group in Electrophilic Aromatic Substitution

<Technical Support Center: Stability of Trifluoromethoxy Group Under Acidic Nitration Conditions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance to researchers working with trifluoromethoxy (-OCF3) substituted compounds, specifically addressing the stability and reactivity of this group under acidic nitration conditions. As a scientist, you understand the nuances of electrophilic aromatic substitution. The trifluoromethoxy group, with its unique electronic properties, presents both opportunities and challenges in this context. This resource consolidates field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure the success and integrity of your experiments.

The trifluoromethoxy group is often described as a "super halogen" due to its complex electronic nature.[1] It is a strongly deactivating group due to the powerful electron-withdrawing inductive effect (-I) of the three fluorine atoms.[2][3][4][5] This effect significantly reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene.[2] However, the lone pairs on the oxygen atom can participate in resonance (+M effect), donating electron density to the ring.[2] This resonance donation, although weakened by the adjacent trifluoromethyl moiety, is sufficient to direct incoming electrophiles to the ortho and para positions.[2][6] The interplay of these opposing effects is crucial to understanding its behavior in nitration reactions.

Key Electronic Properties at a Glance

| Property | Description | Implication for Nitration |

| Inductive Effect (-I) | Strong electron withdrawal due to the high electronegativity of fluorine atoms.[2] | Deactivates the aromatic ring, requiring more forcing reaction conditions (e.g., stronger acids, higher temperatures) compared to activated rings.[2] |

| Resonance Effect (+M) | Weak electron donation from the oxygen lone pairs into the aromatic π-system.[2] | Directs the incoming nitronium ion (NO₂⁺) to the ortho and para positions.[2][6] |

| Overall Effect | Strongly deactivating, ortho, para-directing group.[2][6][7] | The reaction rate is slower than that of benzene, and a mixture of ortho and para isomers is typically formed.[6] |

Section 2: Frequently Asked Questions (FAQs)

Q1: Is the trifluoromethoxy group stable under standard acidic nitration conditions (e.g., HNO₃/H₂SO₄)?

A1: Yes, the trifluoromethoxy group is generally stable under typical acidic nitration conditions. The C-O bond within the -OCF₃ group is robust and not prone to cleavage by the nitrating mixture. Unlike some other ether linkages, the strong electron-withdrawing nature of the CF₃ group protects the oxygen from protonation and subsequent cleavage pathways. While the aromatic ring is deactivated, the -OCF₃ group itself remains intact throughout the reaction.

Q2: What is the typical regioselectivity observed when nitrating a trifluoromethoxy-substituted aromatic ring?

A2: The trifluoromethoxy group is an ortho, para-director.[6][7] However, the nitration of trifluoromethoxybenzene overwhelmingly favors the formation of the para isomer, 4-nitro-1-(trifluoromethoxy)benzene.[7] This preference is attributed to the steric hindrance imposed by the bulky trifluoromethoxy group, which impedes the approach of the nitronium ion to the adjacent ortho positions.[7] Lower reaction temperatures generally increase the selectivity for the para-isomer.[6]

Q3: Can dinitration occur? If so, under what conditions?

A3: Dinitration is a potential side reaction, particularly under forcing conditions such as higher temperatures, longer reaction times, or with an excess of the nitrating agent.[8] The initial nitro group is a strong deactivating group, making the second nitration significantly more difficult. However, if the reaction is not carefully controlled, dinitrated byproducts can form.[6][8]

Q4: How does the reactivity of a trifluoromethoxy-substituted ring compare to a methoxy-substituted ring?

A4: The trifluoromethoxy group is a strong deactivator, whereas the methoxy group is a strong activator.[2] This is due to the dominant electron-withdrawing inductive effect of the -OCF₃ group, which outweighs its weak resonance donation.[2] In contrast, the methoxy group's strong resonance donation dominates its weaker inductive withdrawal, leading to overall ring activation.[2] Consequently, nitration of a trifluoromethoxy-substituted ring will be significantly slower and require more stringent conditions than the nitration of a methoxy-substituted ring.[2]

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the acidic nitration of trifluoromethoxy-containing compounds.

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Insufficiently forcing conditions: The -OCF₃ group is strongly deactivating. 2. Low reaction temperature: May be too low to overcome the activation energy. 3. Poor mixing: In a biphasic system, inefficient mixing can limit the reaction rate. | 1. Increase sulfuric acid concentration: This generates a higher concentration of the active nitronium ion (NO₂⁺). 2. Gradually increase temperature: Monitor the reaction closely by TLC or GC. Be cautious as the reaction is exothermic.[6] 3. Use a co-solvent: A solvent like dichloromethane can improve solubility and mixing. 4. Increase reaction time: Allow more time for the reaction to proceed to completion.[8] |

| Poor Regioselectivity (Significant ortho-isomer formation) | 1. High reaction temperature: Higher temperatures can overcome the steric barrier for ortho attack. | 1. Lower the reaction temperature: Perform the reaction at 0-5 °C or even lower to favor the thermodynamically more stable para product.[6] |

| Formation of Dinitrated Byproducts | 1. Excess nitrating agent: Using too much nitric acid can lead to a second nitration. 2. High reaction temperature: Promotes the formation of dinitrated products.[8] 3. Prolonged reaction time: Leaving the reaction for too long can result in over-nitration. | 1. Use a stoichiometric amount of nitric acid: Carefully control the molar equivalents of the nitrating agent. 2. Maintain strict temperature control: Use an efficient cooling bath to dissipate heat.[6] 3. Monitor the reaction closely: Quench the reaction as soon as the starting material is consumed. |

| Runaway Reaction | 1. Poor temperature control: The nitration reaction is highly exothermic.[6] 2. Addition of reagents too quickly: Rapid addition can lead to a rapid buildup of heat. | 1. Use an efficient cooling bath (ice-salt or dry ice-acetone): Ensure the reaction temperature is maintained within the desired range. 2. Add the nitrating agent dropwise: Slow and controlled addition is crucial for safety.[6] 3. Ensure adequate stirring: Good mixing helps to dissipate heat evenly. |

Section 4: Experimental Protocols & Workflows

Protocol 1: General Procedure for the Nitration of Trifluoromethoxybenzene

This protocol describes a general method for the nitration of trifluoromethoxybenzene, which primarily yields the para-isomer.[6]

Materials:

-

Trifluoromethoxybenzene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Stir plate

-

Separatory funnel

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask, cool concentrated sulfuric acid (e.g., 20 mL) to 0-5 °C in an ice bath. Slowly add concentrated nitric acid (e.g., 10 mL) dropwise with stirring, ensuring the temperature remains below 10 °C.

-

Addition of Substrate: To the cooled nitrating mixture, add trifluoromethoxybenzene dropwise via a dropping funnel over a period of 30-60 minutes, maintaining the internal temperature at 0-5 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice with stirring.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[6]

-

Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product, a mixture of ortho- and para-isomers, can be purified by fractional crystallization or column chromatography.[6]

Workflow Diagrams

Section 5: Safety Precautions

-

Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[6]

-

Exothermic Reaction: The nitration reaction is highly exothermic.[6] Strict temperature control is crucial to prevent runaway reactions.[6] Always add reagents slowly and use an efficient cooling bath.[6]

-

Quenching: Quenching the reaction mixture on ice should be done carefully and slowly to dissipate the heat generated from the dilution of strong acids.

References

- BenchChem. (n.d.). protocol for nitration of trifluoromethoxybenzene to yield the ortho isomer.

- BenchChem. (n.d.). Application Notes and Protocols: Nitration of Trifluoromethoxybenzene Derivatives.

- BenchChem. (n.d.). A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation.

- Schlosser, M., & Porwisiak, J. (1998). The trifluoromethoxy group: a long-range electron-withdrawing substituent. Tetrahedron, 54(39), 11987-11996.

- ResearchGate. (n.d.). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF.

- Scribd. (n.d.). Hammett Substituent Constants Table.

- Chen, G. W. (n.d.). Kinetics study of heterogeneously continuous-flow nitration of trifluoromethoxybenzene.

- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.

- Wu, Y., Lu, W., Ma, Y.-N., Chen, F., Ren, W., & Chen, X. (2023). Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. The Journal of Organic Chemistry, 88(17), 11322–11327.

- RSC Publishing. (n.d.). Organic & Biomolecular Chemistry.

- MDPI. (n.d.). Polynitrobenzene Derivatives, Containing -CF3, -OCF3, and -O(CF2)nO- Functional Groups, as Candidates for Perspective Fluorinated High-Energy Materials: Theoretical Study.

- Klumpp, D. A. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society, 132(51), 18103–18105.

- Beilstein-Institut. (n.d.). C–F bond functionalizations of trifluoromethyl groups via radical intermediates.

- ACS Publications. (2017, October 4). Process Development and Scale-up of the Continuous Flow Nitration of Trifluoromethoxybenzene.

- Reddit. (2023, April 30). Trifluoromethoxy group electron-withdrawing or electron-donating?

- National Institutes of Health. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- National Institutes of Health. (n.d.). Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration.

- SciSpace. (n.d.). Superelectrophiles and the Effects of Trifluoromethyl Substituents.

- ResearchGate. (n.d.). Selection of Hammett constant σ + values for selected functional....

- Khan Academy. (n.d.). Meta directors II.

- ACS Publications. (n.d.). An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids.

- Google Patents. (n.d.). US3792048A - Process for hydrolyzing 3-trifluoromethyl phenethylamines.

- Wikipedia. (n.d.). Electrophilic aromatic directing groups.

- ResearchGate. (n.d.). Selective transformation of an aromatic trifluoromethyl group through....

- Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds.

- Wikipedia. (n.d.). Hammett equation.

- National Institutes of Health. (2016, January 19). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.

- RSC Publishing. (n.d.). New synthetic approaches toward OCF3-containing compounds.

- Beilstein-Institut. (n.d.). Carbon–carbon bond cleavage for Cu-mediated aromatic trifluoromethylations and pentafluoroethylations.

- ResearchGate. (2024, December 3). (PDF) Polynitrobenzene Derivatives, Containing -CF3, -OCF3, and -O(CF2)nO- Functional Groups, as Candidates for Perspective Fluorinated High-Energy Materials: Theoretical Study.

- University of Southampton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors.

- Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

- ResearchGate. (n.d.). Nitration of trifluoromethyl benzene.

- ResearchGate. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors | Request PDF.

- ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review.

- ResearchGate. (n.d.). Nitration of different aromatic substrates.

- Wikipedia. (n.d.). Nitration.

- ResearchGate. (n.d.). New Entries Toward the Synthesis of OCF3-Containing Molecules.

- ResearchGate. (n.d.). (PDF) Trifluoromethanesulfonic acid in organic synthesis.

- National Institutes of Health. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.

- Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration.

- JoVE. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Comprehensive Disposal & Handling Guide: 2-Nitro-4-(trifluoromethoxy)benzamide

Part 1: Executive Safety Assessment

2-Nitro-4-(trifluoromethoxy)benzamide is a specialized intermediate often used in pharmaceutical synthesis. Its disposal requires a nuanced understanding of two critical functional groups: the nitro group (

Standard organic waste protocols are insufficient due to the potential for Hydrogen Fluoride (HF) generation during thermal destruction and the thermal instability associated with nitro-aromatics. This guide provides a self-validating workflow to ensure cradle-to-grave compliance and safety.

Chemical Profile & Hazard Identification[1][2][3]

| Property | Data | Critical Implications for Disposal |

| CAS Number | Refer to specific vendor (e.g., 22227-55-0) | Used for waste manifesting. |

| Molecular Formula | High Nitrogen/Fluorine content.[1] | |

| Physical State | Crystalline Solid | Dust explosion hazard if finely divided. |

| Primary Hazard | Acute Toxicity (Oral), Irritant | Requires double-containment. |

| Thermal Hazard | Nitro-aromatic | Potential for rapid decomposition/explosion under confinement if heated. |

| Combustion Hazard | Fluorinated | Generates corrosive HF gas upon incineration. |

Part 2: The Self-Validating Segregation System

To ensure safety, you must treat the waste handling process as an experimental protocol. The "Self-Validating System" relies on chemical compatibility checks before the material enters the waste stream.

Incompatibility Logic (The "Why")

-

Avoid Strong Bases (pH > 10): The amide bond (

) is susceptible to hydrolysis. Mixing this compound with strong alkaline waste (e.g., NaOH) can liberate ammonia ( -

Avoid Strong Reducing Agents: Hydrides (e.g.,

, -

Avoid Flammables/Solvents: While the compound itself is likely stable, nitro-aromatics act as oxidizers in certain mixtures. Segregate solids from liquid flammable solvents to reduce fire load.

Segregation Workflow

Directive: Classify as "Solid Halogenated Organic Waste."

-

Step A: Isolate the material from general trash and non-halogenated organics.

-

Step B: Verify the receiving container is compatible (HDPE is preferred over glass to prevent breakage; metal drums must be lined to prevent corrosion from potential hydrolysis products).

-

Step C: Label clearly as "Contains Fluorinated Nitro-Aromatics."

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for segregating this specific compound to prevent cross-reactivity.

Figure 1: Decision matrix for the safe segregation of nitro-aromatic amides, highlighting critical chemical incompatibilities.

Part 3: Operational Disposal Procedures

Protocol A: Bench-Scale Disposal (Small Quantity < 100g)

Use this protocol for residual solids remaining after synthesis or expired shelf-life samples.

-

Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Work inside a fume hood to capture any dust.

-

Primary Containment: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar. Screw the cap on tightly.

-

Secondary Containment: Place the HDPE jar into a clear zip-lock bag or a secondary larger jar. This "double containment" protects waste handlers from external contamination.

-

Labeling: Apply a hazardous waste tag.

-

Constituents: "2-Nitro-4-(trifluoromethoxy)benzamide"

-

Hazards: "Toxic, Irritant, Halogenated."

-

-

Accumulation: Move to the Satellite Accumulation Area (SAA). Do not leave on the benchtop.

Protocol B: Spill Cleanup (Emergency Contingency)

Use this protocol if the container breaches.

-

Evacuate & Ventilate: If a large amount (>100g) is spilled and dust is airborne, evacuate the immediate area to allow dust to settle.

-

Dry Cleanup: Do NOT use water initially. Water can spread the contamination.

-

Method: Use a HEPA-filtered vacuum or wet-sweep method (using an inert absorbent like vermiculite dampened with a small amount of water) to avoid dust generation.

-

Disposal of Debris: All cleanup materials (wipes, absorbent) must be treated as hazardous chemical waste (Stream: Halogenated Solids).

Part 4: Final Destruction (The Incineration Pathway)

As a scientist, you must understand the fate of your waste. We do not "throw away" chemicals; we transform them. For 2-Nitro-4-(trifluoromethoxy)benzamide, the only acceptable destruction method is High-Temperature Incineration with Acid Gas Scrubbing .

The Mechanism of Destruction

-

Thermal Oxidation: At temperatures exceeding

, the organic backbone is mineralized. -

Fluorine Liberation: The

group decomposes, releasing Fluorine radicals which immediately scavenge Hydrogen to form Hydrogen Fluoride (HF) . -

Scrubbing (Neutralization): The incinerator exhaust passes through a wet scrubber containing Calcium Hydroxide (

) or Sodium Hydroxide (-

Result: The toxic HF gas is converted into Calcium Fluoride (Fluorspar), a non-toxic mineral solid.

-

Visualizing the Destruction Pathway

Figure 2: The "Cradle-to-Grave" lifecycle. Note the critical role of the scrubber in neutralizing the fluorinated byproducts.

Part 5: Regulatory Compliance (RCRA/EPA Context)

In the United States, this compound does not have a specific "P" or "U" list waste code. However, it must be characterized by the generator (you).

-

Waste Code Assignment:

-

D001 (Ignitable): Unlikely, unless mixed with solvents.

-

D003 (Reactive): Possible if the nitro group concentration is high enough to be explosive, though the amide stabilizes it. Conservative approach: Label as Reactive/Toxic.

-

Default: If no characteristic codes apply, manage as Non-RCRA Regulated Hazardous Waste (state regulations may vary), but always incinerate due to the fluorinated nature.

-

-

Manifesting: Ensure the manifest explicitly lists "Organic Solid, Toxic, n.o.s. (contains 2-Nitro-4-(trifluoromethoxy)benzamide)" to alert the disposal facility of the Fluorine content.

References

-

Sigma-Aldrich. (2023). Safety Data Sheet: 2-Nitro-4-(trifluoromethoxy)benzamide.

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

-

U.S. Environmental Protection Agency. (2023). Incineration of Halogenated Organic Compounds. EPA Technical Guidance.

-

Spain, J. C. (1995). Biodegradation of Nitroaromatic Compounds. Annual Review of Microbiology. (Context on stability/toxicity of nitro-aromatics).

-

Fisher Scientific. (2023). Chemical Resistance of Plastics (HDPE vs. Solvents).

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.